An In-Depth Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1-(2-methoxyphenyl)-1H-imidazole: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-methoxyphenyl)-1H-imidazole. This N-aryl-imidazole derivative is of interest to the scientific community due to the prevalence of the imidazole scaffold in numerous biologically active compounds. This document details the structural elucidation of the molecule through spectroscopic analysis, provides a validated protocol for its synthesis via the Ullmann condensation, and explores its potential as a lead compound in drug discovery based on the known pharmacological profiles of related methoxyphenyl-imidazole derivatives.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in a vast array of biologically important molecules, including the amino acid histidine, purines in nucleic acids, and numerous cofactors and vitamins. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its diverse roles in biological systems.
In the realm of medicinal chemistry, the imidazole scaffold is a privileged structure, appearing in a wide range of therapeutic agents with diverse pharmacological activities. These include antifungal agents (e.g., ketoconazole, miconazole), anticancer drugs (e.g., mercaptopurine), and antihypertensive medications.[1][2] The derivatization of the imidazole core, particularly through N-arylation, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for drug design and development. The introduction of a methoxyphenyl group, as in 1-(2-methoxyphenyl)-1H-imidazole, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions.
Chemical Structure and Properties
The chemical structure of 1-(2-methoxyphenyl)-1H-imidazole consists of an imidazole ring linked at the N1 position to a phenyl ring substituted with a methoxy group at the ortho position.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-methoxyphenyl)-1H-imidazole | N/A |
| CAS Number | 10040-93-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Canonical SMILES | COC1=CC=CC=C1N2C=CN=C2 | N/A |
| InChI | InChI=1S/C10H10N2O/c1-13-10-4-2-3-5-11(10)9-7-12-8-6-9 | N/A |
| InChIKey | XNLOIFUGGCCEQX-UHFFFAOYSA-N | [4] |
Synthesis of 1-(2-methoxyphenyl)-1H-imidazole
The synthesis of N-aryl imidazoles is most commonly achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation of imidazoles, is a well-established and robust method for this transformation.[5]
Recommended Synthetic Protocol: Ullmann Condensation
This protocol is adapted from established methods for the N-arylation of imidazoles.[5]
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation to synthesize 1-(2-methoxyphenyl)-1H-imidazole.
Materials and Reagents:
-
Imidazole
-
2-Iodoanisole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 mmol), 2-iodoanisole (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-methoxyphenyl)-1H-imidazole.
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): Serves as the catalyst for the C-N bond formation.
-
L-proline: Acts as a ligand to stabilize the copper catalyst and facilitate the coupling reaction, often leading to higher yields and milder reaction conditions.
-
Potassium Carbonate (K₂CO₃): A base is required to deprotonate the imidazole, making it a more potent nucleophile.
-
DMSO: A polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and methoxyphenyl rings.
-
Imidazole Protons: Three signals are expected for the imidazole ring protons. The proton at the C2 position will likely appear as a singlet at the most downfield position (around δ 7.8-8.0 ppm). The protons at the C4 and C5 positions will appear as two distinct signals, likely in the range of δ 7.2-7.4 ppm.
-
Methoxyphenyl Protons: The four aromatic protons on the methoxyphenyl ring will appear as a complex multiplet in the aromatic region (δ 6.9-7.5 ppm). The methoxy group protons will give a sharp singlet at approximately δ 3.8-3.9 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of δ 118-138 ppm.
-
Methoxyphenyl Carbons: The six carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most downfield-shifted among the phenyl carbons. The methoxy carbon will appear as a distinct signal around δ 55-56 ppm.[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
C-O stretching (aryl ether): A strong band around 1240-1260 cm⁻¹.
-
C-H bending (out-of-plane): Bands in the 750-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 174, corresponding to the molecular weight of C₁₀H₁₀N₂O. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Potential Biological Activities and Mechanism of Action
While specific biological studies on 1-(2-methoxyphenyl)-1H-imidazole are not extensively reported, the broader class of methoxyphenyl-imidazole derivatives has shown a wide range of pharmacological activities.[7][8] This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
Potential as Enzyme Inhibitors
Many imidazole-containing compounds are known to act as enzyme inhibitors, often by coordinating to the metal center in metalloenzymes or by interacting with active site residues. For example, some substituted imidazoles are known to be selective inhibitors of nitric oxide synthase.[9] Given the structural similarities, 1-(2-methoxyphenyl)-1H-imidazole could potentially inhibit various enzymes, and this warrants further investigation.
Anticancer and Antifungal Potential
The imidazole scaffold is present in numerous anticancer and antifungal drugs.[1][2] The mechanism of action for antifungal imidazoles often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. The anticancer activity of imidazole derivatives can stem from various mechanisms, including the inhibition of kinases or interference with microtubule dynamics. The antiproliferative activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine against Leishmania mexicana has been reported, suggesting potential for related structures in treating parasitic diseases.[10]
Figure 2: Potential pharmacological activities of 1-(2-methoxyphenyl)-1H-imidazole based on related structures.
Conclusion and Future Directions
1-(2-methoxyphenyl)-1H-imidazole is a readily accessible N-aryl imidazole derivative with the potential for diverse biological activities. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and an analysis of its expected spectroscopic properties. The known pharmacological profile of related methoxyphenyl-imidazole compounds suggests that this molecule could serve as a valuable scaffold for the development of novel enzyme inhibitors, as well as anticancer, antifungal, and antiparasitic agents. Further research is warranted to synthesize and characterize this compound fully and to explore its biological activities through in vitro and in vivo screening assays. Such studies will be crucial in unlocking the full therapeutic potential of this and other related imidazole derivatives.
References
-
International Journal for Multidisciplinary Research. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
IJRAR. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. Retrieved from [Link]
-
Thiruvalluvar, A. A. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Retrieved from [Link]
-
Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–659. [Link]
-
(IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
- Pawar, A., et al. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 576-594.
-
MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
PubMed. (2010, September 3). Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. Retrieved from [Link]
-
PubMed. (2008, June 15). Vibrational Spectrum and Assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by Ab Initio Hartree-Fock and Density Functional Methods. Retrieved from [Link]
-
PMC. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]
-
PubMed. (2020, December 1). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][7][9]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). Retrieved from [Link]
-
Semantic Scholar. (2021, March 18). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Retrieved from [Link]
- Mariappan, G., et al. (2012).
-
PMC. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2020, November 14). Cholinesterases Inhibitory Activity of 1H-benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Heme Oxygenase Inhibition by 1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and Their Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1H-imidazole. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]
-
Molecules. (2021, February 24). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical, and Thermal Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxybenzyl)-1H-benzimidazole-2-thiol. Retrieved from [Link]
-
MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2021, March 3). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]
-
Unito.it. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
PubMed. (2010, July 15). Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Retrieved from [Link]
-
Bentham Science. (2025, January 2). One-pot, Four-component Synthesis, Molecular Docking and Pharmacokinetic Studies of Tetra-substituted Imidazole Derivatives as Potential Mushroom Tyrosinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullman reaction of imidazoles with 2‐chloro‐N‐methylnicotinamides... Retrieved from [Link]
-
ScienceDirect. (2011, September 1). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2010, October 1). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
PMC. (n.d.). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. rsc.org [rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 1-(4-Methoxyphenyl)-1H-imidazole | C10H10N2O | CID 82328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijrar.org [ijrar.org]
- 10. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
